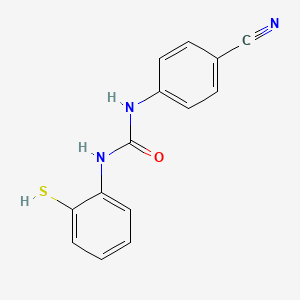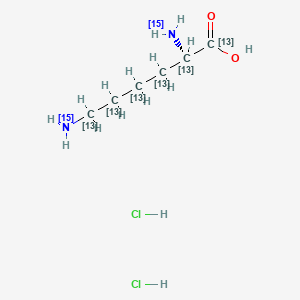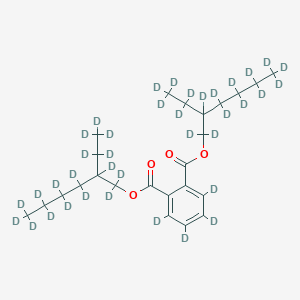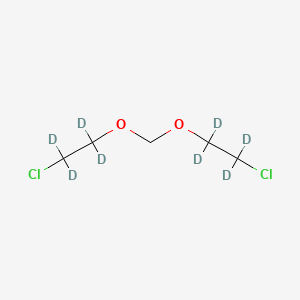
Antimicrobial agent-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antimicrobial agent-3 is a chemical compound known for its ability to inhibit the growth of microorganisms, including bacteria, fungi, and viruses. This compound has gained significant attention due to its potential applications in various fields, including medicine, agriculture, and industry. The development of this compound is part of the ongoing effort to combat microbial resistance and provide effective solutions for controlling infections.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of antimicrobial agent-3 typically involves a multi-step process that includes the formation of key intermediates followed by their conversion into the final product. One common synthetic route involves the reaction of a suitable precursor with a halogenating agent under controlled conditions to introduce the desired functional groups. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the use of advanced technologies, such as catalytic reactors and automated control systems, to ensure consistent quality and efficiency. The raw materials are sourced from reliable suppliers, and the production process is monitored to minimize environmental impact and ensure compliance with regulatory standards.
化学反应分析
Types of Reactions
Antimicrobial agent-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its antimicrobial properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used to introduce oxygen-containing functional groups into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to remove oxygen atoms and introduce hydrogen atoms.
Substitution: Halogenating agents, such as chlorine or bromine, are used to replace specific functional groups with halogen atoms.
Major Products
The major products formed from these reactions include various derivatives of this compound with enhanced antimicrobial activity and stability. These derivatives are further tested for their efficacy against different microorganisms.
科学研究应用
Antimicrobial agent-3 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules with antimicrobial properties.
Biology: Employed in studies to understand the mechanisms of microbial resistance and develop new strategies for combating infections.
Medicine: Investigated for its potential use in treating bacterial, fungal, and viral infections. It is also explored as a component in wound dressings and medical devices to prevent infections.
Industry: Utilized in the formulation of antimicrobial coatings for surfaces, textiles, and packaging materials to prevent microbial contamination.
作用机制
The mechanism of action of antimicrobial agent-3 involves disrupting the cell membrane of microorganisms, leading to cell lysis and death. The compound targets specific molecular pathways, such as the synthesis of cell wall components or the function of essential enzymes, to inhibit microbial growth. By interfering with these critical processes, this compound effectively eliminates a wide range of pathogens.
相似化合物的比较
Similar Compounds
Gallium-based compounds: These compounds mimic iron and disrupt iron-dependent biological processes in microorganisms.
Natural compounds: Plant extracts, essential oils, and antimicrobial peptides are explored for their broad-spectrum antimicrobial activity.
Synthetic agents: Sulfonamides, quinolones, and other synthetic antimicrobial drugs are commonly used to treat infections.
Uniqueness
Antimicrobial agent-3 stands out due to its unique ability to target multiple pathways in microorganisms, making it effective against a broad spectrum of pathogens. Unlike some other antimicrobial agents, it has shown a lower propensity for inducing resistance, making it a valuable tool in the fight against microbial infections.
属性
分子式 |
C14H11N3OS |
|---|---|
分子量 |
269.32 g/mol |
IUPAC 名称 |
1-(4-cyanophenyl)-3-(2-sulfanylphenyl)urea |
InChI |
InChI=1S/C14H11N3OS/c15-9-10-5-7-11(8-6-10)16-14(18)17-12-3-1-2-4-13(12)19/h1-8,19H,(H2,16,17,18) |
InChI 键 |
LDLRFKOIHQZNJS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)C#N)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[Tyr8] Bradykinin](/img/structure/B12399312.png)
![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12399316.png)











